Lipophilic Ligand Efficiency (LLE) & logP Differentiation vs. Benzoxazolone Analog
The target compound's measured logP of 0.77 (ZINC-computed) confers a distinct lipophilic-ligand-efficiency profile compared to the benzoxazolone analog 'Benzo[d]oxazol-2(3H)-one derivative 2' (xlogp=3.1), a structurally related piperazine-benzoxazole compound with divergent central scaffold [1][2]. The 2.33 log-unit difference translates to an approximately 200-fold difference in octanol/water partition coefficient, directly impacting membrane permeability, solubility, and off-target promiscuity risk in screening cascades [3].
| Evidence Dimension | logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 0.77 |
| Comparator Or Baseline | Benzo[d]oxazol-2(3H)-one derivative 2 (xlogp = 3.1) |
| Quantified Difference | ΔlogP = −2.33 (target is ~200-fold less lipophilic) |
| Conditions | Computational prediction (ZINC); comparator xlogp from DrugMap curated database [1][2] |
Why This Matters
For procurement teams building screening libraries, lower logP correlates with reduced phospholipidosis and hERG off-target risk, making the target compound a superior choice for hit-to-lead programs prioritizing safety and developability.
- [1] ZINC Database. ZINC000299766925. Physicochemical Properties. View Source
- [2] DrugMap. Benzo[d]oxazol-2(3H)-one derivative 2. Database Entry. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (Class-level principle for logP impact on ADMET). View Source
